molecular formula C16H19N3O5S B2736113 methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate CAS No. 2034406-37-4

methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate

Cat. No.: B2736113
CAS No.: 2034406-37-4
M. Wt: 365.4
InChI Key: RUNZQZOSZXPVTJ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester group, a methoxy substituent, and a sulfamoyl group attached to a tetrahydropyrazolo[1,5-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The starting material, 4-methoxybenzoic acid, is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 4-methoxybenzoate.

    Sulfamoylation: The ester is then reacted with sulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfamoyl group.

    Cyclization: The final step involves the cyclization of the intermediate with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

Methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The tetrahydropyrazolo[1,5-a]pyridine ring can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the sulfamoyl and tetrahydropyrazolo[1,5-a]pyridine groups, making it less versatile in biological applications.

    4-Methoxybenzoic acid: Similar aromatic structure but lacks the ester and sulfamoyl groups.

    N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl derivatives: Share the sulfamoyl and tetrahydropyrazolo[1,5-a]pyridine moieties but differ in the aromatic substituents.

Uniqueness

Methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-methoxy-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-23-14-4-3-11(16(20)24-2)9-15(14)25(21,22)18-12-6-8-19-13(10-12)5-7-17-19/h3-5,7,9,12,18H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNZQZOSZXPVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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